Adenine-13C is classified under nucleobases and is a modified form of adenine, which is naturally occurring in all living organisms. It can be synthesized through various chemical methods, including chemo-enzymatic synthesis and solid-phase synthesis, making it widely accessible for research purposes. The incorporation of the carbon-13 isotope enables researchers to track metabolic pathways and interactions within biological systems.
The synthesis of adenine-13C involves several methodologies, prominently including:
Adenine-13C retains the molecular structure of adenine (C5H5N5), with specific carbon atoms replaced by the carbon-13 isotope. The molecular formula for adenine-13C can be represented as C5H5N5 (with one or more carbons being 13C). The precise isotopic labeling can be tailored during synthesis to target specific positions within the molecule, enhancing its utility in spectroscopic studies.
Adenine-13C participates in various biochemical reactions similar to its non-labeled counterpart. Key reactions include:
The mechanism of action for adenine-13C primarily revolves around its role in cellular metabolism and nucleic acid formation:
Adenine-13C is a white crystalline solid at room temperature with solubility in water due to its polar nature.
Adenine-13C has numerous applications in scientific research:
Chemical synthesis offers precise control over ¹³C placement within the adenine scaffold. The dominant route uses malononitrile as a C₃ building block, reacting with thiourea under basic conditions (e.g., sodium ethoxide) to form 4,6-diamino-2-mercaptopyrimidine. Subsequent nitrosation, reduction, formylation, and ring closure yield adenine with ¹³C labels introduced via isotopically enriched precursors like ¹³C-formate or ¹³C-acetonitrile [7]. This method achieves ~45% yield with >99% isotopic purity at C2, C4, or C6 positions when corresponding ¹³C-labeled intermediates are used [7]. Alternative pathways include:
Table 1: Chemical Synthesis Routes for Adenine-¹³C
Label Position | Key ¹³C Precursor | Reaction Sequence | Isotopic Purity |
---|---|---|---|
C2 | H¹³CONH₂ | Formylation/Cyclization | >99% |
C8 | Na¹³CN | Nitrile Addition/Rearrangement | 95–98% |
C4/C6 | ¹³CH₂(CN)₂ | Malononitrile Cyclization | >99% |
C5 | ¹³CH₃COOH | Carboxylation/Decarboxylation | 90–95% |
Limitations include multi-step purification and moderate yields (30–45%) due to side reactions during ring closure [7].
Enzymatic methods leverage bacterial metabolism to incorporate ¹³C into adenine via de novo purine biosynthesis. Key strategies include:
Table 2: Enzymatic Labeling Efficiency in Bacterial Systems
Strain | ¹³C Source | Label Position (Adenine) | Enrichment |
---|---|---|---|
DL323 (Δsdh, Δmdh) | Glycerol-¹³C-1,3 | C8 | 88% |
DL323 (Δsdh, Δmdh) | Glycerol-¹³C-2 | C6 | 96% |
DL323 (Δsdh, Δmdh) | Glycerol-¹³C-2 + H¹³CO₂⁻ | C8 + C6 | 88% + 96% |
K10zwf (Δzwf) | Glucose-¹³C-U | C2, C8 | 90% |
Enzymatic methods achieve higher regioselectivity for C8 labeling (>90%) compared to chemical routes (<85%) but require specialized microbial handling [5].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7